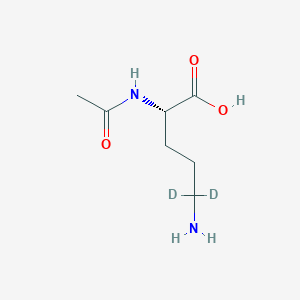

N-Acetylornithine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O3 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

(2S)-2-acetamido-5-amino-5,5-dideuteriopentanoic acid |

InChI |

InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1/i4D2 |

InChI Key |

JRLGPAXAGHMNOL-JRHBLRTESA-N |

Isomeric SMILES |

[2H]C([2H])(CC[C@@H](C(=O)O)NC(=O)C)N |

Canonical SMILES |

CC(=O)NC(CCCN)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

What is N-Acetylornithine-d2 and its chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylornithine-d2, a deuterated derivative of N-Acetylornithine. While specific experimental data for the d2 variant is limited, this document extrapolates from the well-documented properties of N-Acetylornithine, offering insights into its chemical characteristics, biological significance, and relevant experimental methodologies.

Core Chemical Properties

This compound is an isotopically labeled form of N-Acetylornithine, an acetylated derivative of the amino acid ornithine. The deuterium labeling provides a valuable tool for tracer studies in metabolic research and as an internal standard in mass spectrometry-based analyses.

Quantitative Chemical Data

The following table summarizes the key chemical properties of both this compound and its non-deuterated counterpart, N-Acetyl-L-ornithine.

| Property | This compound | N-Acetyl-L-ornithine | Reference |

| Molecular Formula | C₇H₁₂D₂N₂O₃ | C₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 176.21 g/mol | 174.20 g/mol | [1][2] |

| Monoisotopic Mass | 174.100442324 Da | [3] | |

| IUPAC Name | (2S)-5-amino-2-acetamidopentanoic acid-d2 | (2S)-5-amino-2-acetamidopentanoic acid | [2] |

| Synonyms | Na-Acetyl-L-ornithine-d2 | N-acetylornithine, N2-acetyl-L-ornithine | |

| CAS Number | 6205-08-9 | ||

| Water Solubility | 100 mg/mL (574.05 mM) | ||

| DMSO Solubility | Insoluble | Insoluble | |

| pKa (strongest acidic) | 3.815 | ||

| pKa (strongest basic) | 9.904 |

Biological Significance and Metabolic Pathways

N-Acetylornithine is a key intermediate in the biosynthesis of arginine from glutamate in microorganisms and plants. It also plays a role in the urea cycle and the metabolism of amino groups. In humans, it is a minor component of deproteinized blood plasma and is found in urine.

Arginine Biosynthesis Pathway

N-Acetylornithine is a central molecule in the cyclic pathway of arginine biosynthesis. The pathway involves the acetylation of glutamate, which then undergoes a series of reactions to form N-Acetylornithine. This is subsequently converted to ornithine, a direct precursor of arginine.

Caption: Simplified pathway of Arginine biosynthesis.

N-Acetylornithine Metabolism

N-Acetylornithine can be acted upon by two key enzymes: Acetylornithine deacetylase and Acetylornithine transaminase.

-

Acetylornithine deacetylase (AOD) hydrolyzes N-Acetylornithine to yield ornithine and acetate. This reaction is a critical step in recycling the acetyl group in the arginine biosynthesis cycle.

-

Acetylornithine transaminase (ACOAT) transfers the amino group from N-Acetylornithine to 2-oxoglutarate, producing N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.

Caption: Enzymatic reactions involving N-Acetylornithine.

Experimental Protocols

Synthesis of Nδ-Acetylornithine

This protocol describes the chemical synthesis of Nδ-acetylornithine, a structural isomer of Nα-acetylornithine.

Materials:

-

L-Ornithine monohydrochloride

-

4-Nitrophenyl acetate

-

2 M NaOH

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 0.5 g (5.95 mmol) of L-Ornithine monohydrochloride in 5 mL of water.

-

Adjust the pH of the solution to 11 with 2 M NaOH.

-

Add 1.07 g (11.9 mmol) of 4-Nitrophenyl acetate to the solution and stir the mixture on ice.

-

Continue stirring at room temperature for 4 hours.

-

Concentrate the mixture to dryness using a rotary evaporator.

-

Dissolve the residue in 2 mL of water.

-

Partition the aqueous solution repeatedly with ethyl acetate to remove impurities. The product remains in the aqueous phase.

Extraction and Analysis from Biological Samples

This outlines a general workflow for the extraction and analysis of N-Acetylornithine from plant tissue, which can be adapted for other biological matrices.

Caption: General workflow for N-Acetylornithine analysis.

Detailed Steps:

-

Sample Preparation: Homogenize the biological sample in a suitable solvent, such as methanol, to precipitate proteins and extract metabolites.

-

Extraction: Centrifuge the homogenate to pellet the precipitated material. Collect the supernatant containing the extracted metabolites.

-

Derivatization (Optional but often necessary for GC-MS): The extracted N-Acetylornithine may be derivatized to increase its volatility and improve chromatographic separation. Phenylisothiocyanate (PITC) can be used for this purpose.

-

Analysis: Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This compound would serve as an excellent internal standard for accurate quantification. The mass transitions for both the analyte and the deuterated standard would need to be optimized on the mass spectrometer.

Conclusion

This compound is a valuable tool for researchers in metabolomics and drug development. Its properties, largely inferred from its non-deuterated analog, place it as a key player in amino acid metabolism. The provided information on its chemical properties, biological roles, and analytical methodologies serves as a foundational guide for its application in scientific research. The use of stable isotope-labeled standards like this compound is crucial for robust and accurate quantification in complex biological systems.

References

The Role of N-Acetylornithine-d2 in Arginine and Proline Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the role of N-Acetylornithine-d2 as a stable isotope tracer in the study of arginine and proline metabolism. Arginine and proline are amino acids with critical functions in numerous physiological processes, including protein synthesis, cell signaling, and immune response. Dysregulation of their metabolism is implicated in various diseases, making the elucidation of these pathways a key area of research. The use of deuterated N-Acetylornithine (this compound) offers a powerful tool for metabolic flux analysis, enabling precise quantification of the dynamic interplay between these interconnected metabolic pathways. This document details the metabolic pathways, provides experimental protocols for tracer studies using this compound, presents illustrative quantitative data, and includes visualizations of the relevant biochemical routes and experimental workflows.

Introduction to Arginine and Proline Metabolism

Arginine and proline metabolism are central to cellular nitrogen and carbon balance. These pathways are interconnected through the common intermediate, ornithine. The key metabolic routes are summarized below:

-

Arginine Biosynthesis: In mammals, arginine is synthesized from glutamate, glutamine, and proline, primarily through the intestinal-renal axis. The urea cycle also plays a central role in arginine metabolism, where arginase hydrolyzes arginine to ornithine and urea.

-

Proline Biosynthesis: Proline can be synthesized from glutamate or ornithine. The conversion of ornithine to proline is a key intersection point between the two amino acid metabolic pathways.

-

N-Acetylornithine as an Intermediate: N-Acetylornithine is a crucial intermediate in the biosynthesis of ornithine from glutamate in many organisms. It is formed from N-acetylglutamate and is subsequently converted to N-acetylornithine, which is then deacetylated to yield ornithine.

The bidirectional nature of these pathways necessitates advanced techniques to understand the net flux of metabolites under different physiological and pathological conditions. Stable isotope tracers, such as this compound, are invaluable for these studies.

This compound as a Metabolic Tracer

This compound is a stable isotope-labeled version of N-Acetylornithine where two hydrogen atoms have been replaced by deuterium. When introduced into a biological system, the deuterium label allows for the tracking of the acetylornithine molecule and its downstream metabolites through the arginine and proline metabolic pathways.

The primary application of this compound is in metabolic flux analysis. By measuring the incorporation of the deuterium label into downstream metabolites such as ornithine, citrulline, arginine, and proline using mass spectrometry, researchers can quantify the rate of metabolic reactions and determine the relative contributions of different pathways to the synthesis of these amino acids.

Key Metabolic Pathways and Experimental Workflow

Arginine and Proline Metabolic Pathways

The following diagram illustrates the central metabolic pathways involving N-Acetylornithine and its connection to arginine and proline metabolism.

Caption: Arginine and Proline Metabolic Pathways.

Experimental Workflow for this compound Tracer Analysis

The following diagram outlines a typical experimental workflow for a metabolomics study using this compound.

Caption: Experimental Workflow for Tracer Analysis.

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of deuterated N-acetylornithine is beyond the scope of this guide. However, it can be synthesized from commercially available deuterated precursors using established organic chemistry methods. For instance, deuterated ornithine can be acetylated using deuterated acetic anhydride.

Cell Culture and Tracer Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of the experiment.

-

Tracer Medium Preparation: Prepare the experimental medium by supplementing the appropriate base medium (e.g., DMEM) with dialyzed fetal bovine serum and this compound at a final concentration of, for example, 100 µM.

-

Tracer Administration: At the start of the experiment, remove the standard culture medium, wash the cells once with pre-warmed PBS, and replace it with the tracer-containing medium.

-

Time Course: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the tracer.

Metabolite Extraction

-

Metabolic Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold 0.9% NaCl solution. Immediately add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolic activity.

-

Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

Sample Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extracts can be stored at -80°C until analysis.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis, such as 50% acetonitrile.

-

LC Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites. A typical mobile phase system consists of:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

A gradient from high organic to high aqueous is used to elute the polar compounds.

-

-

MS/MS Detection:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Acquire data in both full scan mode (to detect all ions) and targeted MS/MS mode (to confirm the identity of metabolites and quantify isotopologues).

-

The mass transitions for this compound and its expected downstream labeled metabolites should be determined beforehand using authentic standards.

-

Data Analysis

-

Peak Integration: Integrate the chromatographic peaks for each metabolite and its isotopologues using appropriate software (e.g., vendor-specific software or open-source tools like XCMS).

-

Isotope Correction: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., 13C, 15N) to accurately determine the enrichment from the tracer.

-

Metabolic Flux Analysis: Use the corrected isotopologue distribution data to calculate metabolic fluxes through the pathways of interest. This can be done using specialized software packages (e.g., INCA, Metran).

Quantitative Data Presentation

The following table presents illustrative data from a hypothetical this compound tracer experiment in a cancer cell line known to have altered arginine metabolism. This data is for demonstrative purposes to show how results from such an experiment would be structured.

Table 1: Illustrative Isotope Enrichment in Arginine and Proline Pathway Metabolites following this compound Tracing

| Metabolite | Time (hours) | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) |

| N-Acetylornithine | 0 | 99.8 | 0.2 | 0.0 |

| 4 | 25.3 | 5.1 | 69.6 | |

| 24 | 5.2 | 1.1 | 93.7 | |

| Ornithine | 0 | 99.5 | 0.5 | 0.0 |

| 4 | 85.1 | 2.3 | 12.6 | |

| 24 | 60.7 | 3.5 | 35.8 | |

| Citrulline | 0 | 99.6 | 0.4 | 0.0 |

| 4 | 92.3 | 1.1 | 6.6 | |

| 24 | 75.4 | 2.0 | 22.6 | |

| Arginine | 0 | 99.4 | 0.6 | 0.0 |

| 4 | 95.8 | 0.9 | 3.3 | |

| 24 | 88.1 | 1.5 | 10.4 | |

| Proline | 0 | 99.7 | 0.3 | 0.0 |

| 4 | 98.2 | 0.5 | 1.3 | |

| 24 | 94.5 | 0.8 | 4.7 |

M+0, M+1, and M+2 represent the isotopologues with zero, one, or two deuterium atoms, respectively.

Conclusion

The use of this compound as a stable isotope tracer provides a robust and precise method for investigating the complexities of arginine and proline metabolism. The detailed experimental protocols and data analysis workflows presented in this guide offer a framework for researchers to design and execute their own metabolic flux analysis studies. By applying these techniques, scientists can gain deeper insights into the metabolic reprogramming that occurs in various diseases, paving the way for the development of novel therapeutic strategies targeting these critical metabolic pathways.

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathway of N-Acetylornithine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylornithine is a critical intermediate in the biosynthesis of the amino acid L-arginine in many organisms, including bacteria, archaea, and plants. In prokaryotes, it is a key component of both the linear and cyclic pathways of arginine synthesis. While not a central metabolite in mammals, the study of its pathway provides valuable insights into microbial metabolism and potential targets for antimicrobial drug development. This guide provides a comprehensive overview of the biosynthesis and metabolic fate of N-α-acetyl-L-ornithine, detailing the enzymatic reactions, regulatory mechanisms, and experimental methodologies used in its investigation.

Introduction

N-Acetylornithine is a derivative of the amino acid ornithine, where an acetyl group is attached to the alpha-amino group (Nα-acetylornithine). Its primary role is as a precursor in the synthesis of L-arginine, a semi-essential amino acid involved in protein synthesis, the urea cycle, and as a precursor for nitric oxide and polyamines. The acetylation of intermediates in the arginine biosynthetic pathway in prokaryotes is thought to prevent their spontaneous cyclization, thus separating this pathway from proline biosynthesis.[1] This guide will focus on the core biosynthetic and metabolic pathways of Nα-acetylornithine. A related compound, Nδ-acetylornithine, is a plant metabolite involved in defense responses and is synthesized by a distinct pathway.[2]

Biosynthesis of N-Acetylornithine

The biosynthesis of N-Acetylornithine is the initial phase of the arginine biosynthetic pathway in many microorganisms. It begins with the acetylation of L-glutamate and proceeds through several enzymatic steps to yield N-Acetylornithine.

Key Enzymes and Reactions

The primary enzymes involved in the synthesis of N-Acetylornithine are:

-

N-Acetylglutamate Synthase (NAGS) / Amino-Acid N-Acetyltransferase (EC 2.3.1.1): This enzyme catalyzes the first committed step in arginine biosynthesis in organisms with a linear pathway. It facilitates the transfer of an acetyl group from acetyl-CoA to L-glutamate, forming N-acetylglutamate (NAG).[3][4] In some bacteria, a bifunctional enzyme exists that also catalyzes the subsequent step.[5]

-

N-Acetylglutamate Kinase (NAGK) (EC 2.7.2.8): NAGK phosphorylates N-acetylglutamate to produce N-acetyl-gamma-glutamyl-phosphate.

-

N-Acetyl-gamma-glutamyl-phosphate Reductase (EC 1.2.1.38): This enzyme reduces N-acetyl-gamma-glutamyl-phosphate to N-acetylglutamate-5-semialdehyde.

-

Acetylornithine Aminotransferase (ACOAT) / N-Acetylornithine:2-oxoglutarate 5-aminotransferase (EC 2.6.1.11): ACOAT catalyzes the reversible transamination of N-acetylglutamate-5-semialdehyde to form N-acetylornithine. This reaction typically uses glutamate as the amino donor.

The overall biosynthetic pathway from L-glutamate to N-Acetylornithine is depicted below:

Metabolic Pathways of N-Acetylornithine

Once synthesized, N-Acetylornithine is a key intermediate in the production of L-ornithine, which then proceeds to form L-arginine. There are two main pathways for the metabolism of N-Acetylornithine in microorganisms: the linear pathway and the cyclic pathway.

Linear Pathway

In the linear pathway, which is common in many bacteria like Escherichia coli, the acetyl group of N-acetylornithine is removed to produce L-ornithine and acetate.

-

N-Acetylornithine Deacetylase (NAOD) / Acetylornithinase (ArgE) (EC 3.5.1.16): This enzyme catalyzes the hydrolysis of N-acetyl-L-ornithine to yield L-ornithine and acetate. This is a critical and unique step in bacterial arginine synthesis and is absent in mammals, making it a potential target for antibiotics.

Cyclic Pathway

In the cyclic pathway, the acetyl group from N-acetylornithine is transferred to glutamate to regenerate N-acetylglutamate, which can then re-enter the biosynthetic pathway. This recycling of the acetyl group is a more efficient process.

-

Ornithine Acetyltransferase (OAT) / Glutamate N-acetyltransferase (ArgJ) (EC 2.3.1.35): This enzyme catalyzes the transfer of the acetyl group from N-acetyl-L-ornithine to L-glutamate, producing L-ornithine and N-acetyl-L-glutamate. Some OATs are bifunctional and can also catalyze the initial acetylation of glutamate from acetyl-CoA.

Regulation of the Pathway

The biosynthesis of N-Acetylornithine and its subsequent conversion to arginine is tightly regulated to meet the cell's metabolic needs. In many microorganisms and plants, N-acetylglutamate synthase (NAGS) is allosterically inhibited by L-arginine, the end product of the pathway. This feedback inhibition prevents the overproduction of arginine. Conversely, in vertebrates, NAGS is activated by arginine, where its product, N-acetylglutamate, is an essential allosteric activator of carbamoyl phosphate synthetase I (CPS1), the first enzyme of the urea cycle.

N-Acetylornithine in Different Organisms

-

Prokaryotes: N-Acetylornithine is a central intermediate in arginine biosynthesis in most bacteria and archaea, utilizing either the linear or cyclic pathway. The enzymes of this pathway are considered promising targets for the development of new antibiotics.

-

Plants: Plants primarily use a cyclic pathway for ornithine biosynthesis. However, evidence for a linear pathway involving N-acetylornithine deacetylase has also been demonstrated in Arabidopsis thaliana, where it plays a role in ornithine homeostasis and reproductive development. Additionally, plants produce Nδ-acetylornithine as a defense metabolite in response to jasmonate signaling.

-

Mammals: Mammals do not synthesize arginine via the N-acetylated intermediates pathway and lack the key enzyme N-acetylornithine deacetylase. Arginine is synthesized from citrulline, primarily in the kidneys. N-acetylglutamate is synthesized by NAGS and functions as an essential cofactor for the urea cycle.

Quantitative Data

The following table summarizes key quantitative data related to the enzymes involved in N-Acetylornithine metabolism.

| Enzyme | Organism | Substrate(s) | Km | Vmax or kcat | Reference(s) |

| N-Acetylornithine Deacetylase (ArgE) | Escherichia coli | Nα-acetyl-L-ornithine | 1.1 mM | 140 µmol/min/mg | |

| N-Acetylornithine Deacetylase (ArgE) | Escherichia coli | N5,N5-di-methyl Nα-acetyl-L-ornithine | - | kcat/Km = 7.32 x 104 M-1s-1 | |

| N-Acetylornithine Aminotransferase (Slr1022) | Synechocystis sp. PCC6803 | N-acetylornithine | 0.23 ± 0.02 mM | - | |

| N-Acetylornithine Aminotransferase (Slr1022) | Synechocystis sp. PCC6803 | 2-oxoglutarate | 0.31 ± 0.04 mM | - |

Experimental Protocols

Assay for N-Acetylornithine Deacetylase (ArgE) Activity

A common method to determine the activity of N-acetylornithine deacetylase is a spectrophotometric assay that follows the hydrolysis of the amide bond.

Principle: The decrease in absorbance at 214 nm, corresponding to the cleavage of the amide bond in N-acetylornithine, is monitored over time.

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), the purified ArgE enzyme, and water.

-

Initiate the reaction by adding the substrate, N-acetylornithine.

-

Immediately monitor the decrease in absorbance at 214 nm using a spectrophotometer.

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time plot.

-

One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of N-acetylornithine per minute under the specified conditions.

Note: Due to potential substrate inhibition at higher concentrations, the concentration of N-acetylornithine should be kept below 50 mM in kinetic experiments.

Ninhydrin-Based Assay for ArgE Activity

An alternative colorimetric assay can be used, which is particularly useful for screening potential inhibitors that absorb in the UV region.

Principle: Ninhydrin reacts with the free amine of the product, L-ornithine, to form a colored compound (Ruhemann's purple), which can be quantified spectrophotometrically.

Procedure:

-

Perform the enzymatic reaction as described above.

-

Stop the reaction at various time points by adding an acid (e.g., trichloroacetic acid).

-

Add ninhydrin reagent to the reaction mixture and heat to develop the color.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Create a standard curve using known concentrations of L-ornithine to determine the amount of product formed.

A detailed protocol for this assay, including the synthesis of a substrate analog, has been described.

Conclusion

The biosynthesis and metabolic pathways of N-Acetylornithine are fundamental to arginine production in a wide range of organisms. The enzymes involved, particularly N-acetylornithine deacetylase (ArgE), represent attractive targets for the development of novel antimicrobial agents due to their absence in mammals. A thorough understanding of these pathways, supported by robust experimental methodologies, is crucial for researchers in microbiology, biochemistry, and drug discovery. This guide has provided a detailed overview of the core aspects of N-Acetylornithine metabolism, offering a valuable resource for professionals in these fields.

References

- 1. L-arginine biosynthesis II (acetyl cycle) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Defensive Function of Nδ-Acetylornithine, a Jasmonate-Induced Arabidopsis Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetylglutamate synthase - Wikipedia [en.wikipedia.org]

- 4. N-acetylglutamate synthase: structure, function and defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The N-Acetylglutamate Synthase Family: Structures, Function and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetylornithine-d2 as a Tracer in Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. N-Acetylornithine (NAO) is a key intermediate in the biosynthesis of arginine and polyamines, making it a crucial node in cellular nitrogen metabolism. The deuterated analog, N-Acetylornithine-d2, is commercially available and presents a powerful, yet currently underutilized, tool for tracing the metabolic fate of ornithine and related compounds. This technical guide provides a comprehensive overview of the prospective use of this compound as a tracer in metabolic studies, with a focus on the urea cycle and polyamine biosynthesis. While direct literature on the application of this compound is sparse, the methodologies presented herein are based on well-established principles of stable isotope tracing and can be adapted for both in vitro and in vivo experimental systems.

Metabolic Pathways of Interest

This compound can be used to trace the flux through several critical metabolic pathways. The deuterium label allows for the tracking of the molecule and its downstream metabolites by mass spectrometry.

Urea Cycle

The urea cycle is the primary pathway for the detoxification of ammonia in mammals, converting it to the less toxic compound urea, which is then excreted.[1][2] Ornithine is a central intermediate in this cycle.[3] By introducing this compound, which can be deacetylated to form ornithine-d2, researchers can trace the incorporation of the labeled ornithine into the urea cycle intermediates. This allows for the quantification of the rate of urea synthesis and the activity of key enzymes in the pathway.[4]

Polyamine Biosynthesis

Polyamines, such as putrescine, spermidine, and spermine, are essential polycations involved in cell growth, proliferation, and differentiation.[5] Ornithine is the direct precursor for the synthesis of putrescine, the first committed step in polyamine biosynthesis, which is catalyzed by ornithine decarboxylase (ODC). Tracing with this compound can elucidate the rate of polyamine synthesis and how this pathway is regulated under various physiological and pathological conditions.

Experimental Protocols

The following protocols are proposed for the use of this compound as a metabolic tracer. These are generalized methodologies and should be optimized for specific experimental systems and research questions.

In Vitro Metabolic Tracing in Hepatocytes

This protocol describes the use of this compound to study urea cycle and polyamine synthesis flux in a hepatocyte cell culture model.

1. Cell Culture and Treatment:

-

Culture primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) in the appropriate medium and conditions until they reach the desired confluency.

-

The day before the experiment, replace the medium with a fresh medium to ensure nutrient consistency.

-

On the day of the experiment, replace the medium with a custom medium containing this compound at a final concentration of 100-500 µM. The exact concentration should be determined empirically.

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the time-dependent incorporation of the label into downstream metabolites.

2. Sample Collection and Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Quench metabolism and extract intracellular metabolites by adding a cold solvent mixture, such as 80% methanol, to the culture plate.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis.

In Vivo Metabolic Tracing in a Mouse Model

This protocol outlines a procedure for an in vivo study to track the metabolism of this compound in a mouse model.

1. Animal Handling and Tracer Administration:

-

Acclimate mice to the experimental conditions for at least one week.

-

Fast the mice overnight (12-16 hours) before the experiment to reduce the contribution of dietary amino acids.

-

Administer this compound via intravenous (IV) bolus injection or continuous infusion. For a bolus injection, a dose of 10-50 mg/kg can be used as a starting point. For continuous infusion, a rate of 0.1-1 mg/kg/min can be tested. The tracer should be dissolved in a sterile saline solution.

2. Sample Collection:

-

Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or retro-orbital bleeding.

-

At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., liver, kidney, small intestine).

-

Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Process blood samples to separate plasma.

3. Metabolite Extraction from Tissues and Plasma:

-

Homogenize the frozen tissues in a cold solvent, such as 80% methanol.

-

For plasma samples, precipitate proteins by adding a cold organic solvent like methanol or acetonitrile.

-

Centrifuge the tissue homogenates and plasma samples to remove proteins and cellular debris.

-

Collect the supernatant and dry it as described in the in vitro protocol.

-

Resuspend the dried extracts for LC-MS/MS analysis.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection and quantification of this compound and its labeled metabolites.

1. Sample Preparation:

-

The resuspended metabolite extracts can be directly injected or may require further purification, such as solid-phase extraction (SPE), to remove interfering substances.

2. Liquid Chromatography:

-

Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like amino acids and their derivatives.

-

A typical mobile phase system would consist of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile).

-

A gradient elution will likely be necessary to achieve good separation of all target analytes.

3. Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the analytes.

-

The specific precursor and product ion transitions for this compound and its expected downstream metabolites will need to be determined by infusing pure standards.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of Urea Cycle Intermediates in Hepatocytes

| Metabolite | Time (hours) | Isotopic Enrichment (M+2, %) |

| Ornithine | 2 | 15.2 ± 1.8 |

| 8 | 45.7 ± 3.5 | |

| 24 | 60.1 ± 4.2 | |

| Citrulline | 2 | 5.8 ± 0.9 |

| 8 | 25.3 ± 2.1 | |

| 24 | 42.6 ± 3.7 | |

| Argininosuccinate | 2 | 2.1 ± 0.5 |

| 8 | 12.9 ± 1.5 | |

| 24 | 28.4 ± 2.9 | |

| Arginine | 2 | 1.5 ± 0.4 |

| 8 | 10.2 ± 1.1 | |

| 24 | 22.7 ± 2.3 | |

| Urea | 2 | 0.8 ± 0.2 |

| 8 | 5.6 ± 0.7 | |

| 24 | 15.9 ± 1.8 |

Table 2: Prospective Metabolic Flux Rates in Mouse Liver

| Pathway | Flux Rate (µmol/g/h) |

| Ornithine appearance from N-Acetylornithine | 5.2 ± 0.6 |

| Urea synthesis | 25.8 ± 2.9 |

| Putrescine synthesis | 0.9 ± 0.1 |

| Spermidine synthesis | 0.5 ± 0.07 |

| Spermine synthesis | 0.3 ± 0.04 |

Visualization of Pathways and Workflows

Graphviz diagrams can be used to illustrate the metabolic pathways and experimental workflows.

Caption: Urea Cycle showing the incorporation of the d2 label from this compound.

References

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. Urea cycle - Wikipedia [en.wikipedia.org]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. Physiology, Urea Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The role of polyamine metabolism in cellular function and physiology - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Arginine Synthesis: A Technical Guide to the Cellular Functions of N-Acetylornithine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylornithine (NAO) is a critical, yet often overlooked, intermediate in cellular metabolism, primarily recognized for its indispensable role in the biosynthesis of arginine in a wide array of organisms, including bacteria and plants. This technical guide provides an in-depth exploration of the cellular functions of N-acetylornithine, detailing its involvement in metabolic pathways, the enzymes that govern its transformations, and its emerging roles in cellular defense and regulation. By presenting comprehensive quantitative data, detailed experimental protocols, and clear visual representations of the underlying biochemical processes, this document serves as a vital resource for researchers and professionals engaged in the study of amino acid metabolism, antibiotic development, and plant sciences.

Introduction

N-Acetylornithine is a non-proteinogenic amino acid that functions as a key intermediate in the linear and cyclic pathways of arginine biosynthesis. The acetylation of the α-amino group of ornithine prevents it from undergoing premature cyclization or serving as a substrate for unintended enzymatic reactions, thereby ensuring its directed conversion to arginine. The metabolism of N-acetylornithine is tightly regulated and involves a series of enzymatic steps that are highly conserved across different biological kingdoms. Understanding the function and regulation of N-acetylornithine is not only fundamental to deciphering the intricacies of amino acid metabolism but also holds significant potential for the development of novel therapeutic agents, particularly antibiotics targeting essential bacterial pathways.

Metabolic Pathways Involving N-Acetylornithine

N-Acetylornithine is a central player in the metabolic pathways leading to the synthesis of arginine. In many bacteria and plants, this occurs through a series of reactions involving several key enzymes.

Arginine Biosynthesis Pathway (Linear)

The linear pathway of arginine biosynthesis is prominent in many bacteria, such as Escherichia coli. In this pathway, N-acetylornithine is a key intermediate that is ultimately deacylated to yield ornithine, a direct precursor to arginine.

N-Acetylornithine-d2: A Technical Guide for Metabolomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of metabolomics, the precise and accurate quantification of endogenous metabolites is paramount. Stable isotope-labeled internal standards are indispensable tools in mass spectrometry-based quantitative analyses, as they effectively compensate for variations in sample preparation and matrix effects.[1] N-Acetylornithine-d2, the deuterium-labeled analog of N-acetylornithine, serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices. This technical guide provides a comprehensive overview of the applications of this compound in metabolomics research, detailing its role in metabolic pathways, experimental protocols for its use, and relevant quantitative data.

N-acetylornithine is a key intermediate in several metabolic pathways, including the biosynthesis of arginine and proline.[2] Its quantification is crucial for understanding the regulation of these pathways and their alterations in various physiological and pathological states.

Core Applications in Metabolomics

The primary application of this compound is as an internal standard in stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of endogenous N-acetylornithine.[1] By adding a known amount of this compound to a biological sample, the ratio of the analyte to the internal standard can be measured, allowing for accurate determination of the analyte's concentration, irrespective of sample loss during preparation or variations in ionization efficiency.[3]

Key Advantages of this compound as an Internal Standard:

-

Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to endogenous N-acetylornithine, ensuring co-elution during chromatography and similar ionization behavior in the mass spectrometer.

-

Mass Difference: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by the mass spectrometer without isotopic overlap.

-

Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by other components in the biological matrix.

Metabolic Pathways Involving N-Acetylornithine

N-acetylornithine is a crucial node in amino acid metabolism, primarily involved in the biosynthesis of arginine and proline, and the catabolism of arginine. Understanding these pathways is essential for interpreting quantitative data on N-acetylornithine levels.

Arginine Biosynthesis Pathway

In many organisms, the synthesis of arginine from glutamate involves N-acetylated intermediates to prevent spontaneous cyclization. N-acetylornithine is a key intermediate in this linear pathway.

Ornithine Metabolism and its Fates

Ornithine, derived from N-acetylornithine, is a central molecule with several metabolic fates, including its role in the urea cycle and as a precursor for polyamine and proline synthesis.

Experimental Protocols

The following section outlines a representative experimental workflow for the quantification of N-acetylornithine in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methodologies for the analysis of amino acids and their derivatives by LC-MS/MS.

Experimental Workflow

Detailed Methodology

1. Materials and Reagents:

-

N-Acetylornithine (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

2. Standard Solution Preparation:

-

Prepare stock solutions of N-acetylornithine and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions for the calibration curve by serially diluting the N-acetylornithine stock solution.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).

3. Sample Preparation:

-

To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar analytes like N-acetylornithine.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A gradient elution is typically used, starting with a high percentage of organic phase and gradually increasing the aqueous phase to elute the analyte.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both N-acetylornithine and this compound need to be optimized.

-

5. Data Analysis and Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards.

-

The concentration of N-acetylornithine in the biological samples is determined by interpolating the peak area ratio from the calibration curve.

Quantitative Data

The following tables provide representative quantitative data for an LC-MS/MS method for N-acetylornithine using this compound as an internal standard. Please note that these values are illustrative and should be determined for each specific instrument and assay.

Table 1: Mass Spectrometry Parameters (Illustrative)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Acetylornithine | 175.1 | 70.1 | 15 |

| This compound | 177.1 | 72.1 | 15 |

Table 2: Method Validation Parameters (Illustrative)

| Parameter | Value |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 2 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | < 15% |

Conclusion

This compound is an essential tool for accurate and precise quantification of N-acetylornithine in metabolomics research. Its use as an internal standard in LC-MS/MS methods allows for reliable data generation, which is crucial for elucidating the role of N-acetylornithine in health and disease. The detailed understanding of its position in metabolic pathways, combined with robust and validated analytical methods, will continue to advance research in areas such as inborn errors of metabolism, nutritional science, and drug development. This guide provides the foundational knowledge and a practical framework for the successful implementation of this compound in metabolomics studies.

References

- 1. Identification and quantification of the atypical metabolite ornithine-lactam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N2-Acetylornithine (HMDB0003357) [hmdb.ca]

- 3. bevital.no [bevital.no]

N-Acetylornithine-d2: A Technical Guide to Commercial Availability and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetylornithine-d2, a deuterated stable isotope of N-Acetylornithine. N-Acetylornithine is an intermediate in the biosynthesis of arginine and proline.[1] Deuterated analogs like this compound are valuable tools in metabolic research, serving as internal standards for quantitative analysis by mass spectrometry (MS) or as tracers in metabolic flux studies.[2] This document details the commercial sources for this compound and presents a proposed chemical synthesis route with a detailed experimental protocol.

Commercial Availability

This compound is available from several specialized chemical suppliers as a reference standard for research purposes. The compound is typically sold in small quantities (milligram scale). Below is a summary of known commercial sources.

| Supplier | Product Name / Catalog Number | Available Quantities | Price (USD) |

| Toronto Research Chemicals (TRC) | N-Acetyl-L-ornithine-d2 / A187242 | 1 mg, 5 mg, 25 mg | Inquire |

| LGC Standards | NAlpha-Acetyl-L-ornithine-d2 / TRC-A187242 | 1 mg, 5 mg, 25 mg | Inquire |

| Clinivex | Nα-Acetyl-L-ornithine-d2 | Not Specified | Inquire[3] |

| Santa Cruz Biotechnology, Inc. | Nα-Acetyl-L-ornithine-d2 / sc-223602 | Not Specified | Inquire[4] |

| Mithridion | NAlpha-Acetyl-L-ornithine-d2 5mg | 5 mg | $1,213.28[5] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for current information.

Chemical Synthesis of Nα-Acetyl-L-ornithine-d2

While detailed synthesis protocols for the deuterated form are not widely published, a robust synthesis can be achieved through the selective Nα-acetylation of commercially available L-Ornithine-d2. The general strategy involves reacting the deuterated ornithine with an acetylating agent under conditions that favor modification of the α-amino group over the δ-amino group.

Proposed Synthetic Pathway

The proposed synthesis involves a direct acetylation of L-Ornithine-d2 using acetic anhydride in a cooled aqueous solution. By controlling the pH and temperature, selective acetylation at the more nucleophilic α-amino group can be achieved.

Quantitative Data & Properties

The following table summarizes key properties of Nα-Acetyl-L-ornithine-d2. Synthesis-derived data such as yield and purity are dependent on the specific experimental execution and would need to be determined empirically.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₁₂D₂N₂O₃ | |

| Molecular Weight | 176.21 g/mol | |

| CAS Number (Unlabeled) | 6205-08-9 | |

| Physical Form | Solid | |

| Typical Purity | ≥98% (Commercially available) | |

| Expected Yield | Empirically Determined | |

| Final Purity | Empirically Determined (via HPLC, NMR) |

Experimental Protocols

This section provides a detailed methodology for the proposed synthesis of Nα-Acetyl-L-ornithine-d2.

Materials and Reagents

-

L-Ornithine-d2 hydrochloride (commercially available from suppliers such as MedchemExpress or Lumiprobe)

-

Acetic Anhydride, ACS grade

-

Sodium Hydroxide (NaOH), 1 M solution

-

Hydrochloric Acid (HCl), 1 M solution

-

Deionized Water (H₂O)

-

Dowex 50WX8 resin (or similar strong cation-exchange resin)

-

Ammonium Hydroxide (NH₄OH), dilute solution (e.g., 2 M)

-

Ethanol

-

Diethyl Ether

-

Ice bath

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

-

Round bottom flask

-

Chromatography column

-

Rotary evaporator

Synthesis Workflow Diagram

The overall experimental process can be visualized as a multi-step workflow from reaction setup to final product analysis.

Step-by-Step Synthesis Protocol

-

Preparation: In a 100 mL round bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of L-Ornithine-d2 hydrochloride in 20 mL of deionized water. Place the flask in an ice-water bath and cool the solution to 0-5°C.

-

pH Adjustment: While stirring, slowly add 1 M NaOH solution dropwise to adjust the pH of the ornithine solution to approximately 8.5. Maintain the temperature below 5°C.

-

Acetylation: Add 1.5 equivalents of acetic anhydride dropwise to the cooled, stirring solution over a period of 30 minutes. Simultaneously, add 1 M NaOH solution as needed to maintain the pH between 8.0 and 9.0. Constant pH monitoring is critical for selective Nα-acetylation.

-

Reaction Completion: After the addition of acetic anhydride is complete, allow the mixture to stir for an additional hour in the ice bath.

-

Acidification: Slowly acidify the reaction mixture to a pH of approximately 2.5 by adding 1 M HCl. This step protonates the product and prepares it for ion-exchange chromatography.

-

Purification:

-

Prepare a column with Dowex 50WX8 resin (H⁺ form).

-

Load the acidified reaction mixture onto the column.

-

Wash the column thoroughly with several column volumes of deionized water to remove unreacted acetic anhydride and salts.

-

Elute the product from the resin using a dilute solution of ammonium hydroxide (e.g., 2 M).

-

-

Isolation:

-

Collect the fractions containing the product (can be monitored by TLC).

-

Combine the product-containing fractions and concentrate them using a rotary evaporator to remove the solvent.

-

The resulting residue can be further purified by recrystallization from a water/ethanol mixture.

-

-

Drying: Dry the final solid product under vacuum to yield pure Nα-Acetyl-L-ornithine-d2.

-

Characterization: Confirm the identity and purity of the final product using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

References

Technical Guide: N-Acetylornithine-d2 Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of N-Acetylornithine-d2. It is designed to assist researchers, scientists, and drug development professionals in understanding the critical quality attributes of this isotopically labeled compound and the methodologies used to verify them.

Introduction to this compound

This compound is the deuterium-labeled form of N-Acetylornithine, an intermediate in the biosynthesis of the amino acid L-arginine from L-glutamate.[1] Stable isotope-labeled compounds like this compound are essential tools in metabolic research, pharmacokinetic studies, and as internal standards for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its deuteration allows for the differentiation and quantification of the labeled compound from its endogenous, unlabeled counterpart.

Certificate of Analysis (CoA): A Detailed Examination

A Certificate of Analysis is a document issued by a quality assurance department that confirms a product meets its predetermined specifications. While a specific CoA for a particular lot number of this compound must be obtained from the supplier, this section outlines the typical data and specifications presented.

Typical Specifications

The following table summarizes the key quantitative data typically found on a CoA for this compound.

| Parameter | Typical Specification | Analytical Method |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₇H₁₂D₂N₂O₃ | - |

| Molecular Weight | 176.21 g/mol | Mass Spectrometry |

| Chemical Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry or NMR |

| Solubility | Soluble in water | Visual Inspection |

| Residual Solvents | Conforms to USP <467> | Gas Chromatography (GC) |

Interpretation of CoA Data

-

Identity: Confirms the chemical structure of the compound. This is typically achieved by comparing the spectra of the analyzed sample with a reference standard or with established spectral data.

-

Appearance: A physical description of the material. Any deviation from the expected appearance could indicate instability or impurity.

-

Molecular Formula and Weight: These are fundamental properties of the molecule. The molecular weight is confirmed by mass spectrometry.

-

Chemical Purity (HPLC): This is a critical measure of the percentage of the desired compound in the material, excluding water, solvents, and isotopic isomers. A high purity value is crucial for accurate quantification and to avoid interference from impurities in experimental assays.

-

Isotopic Purity: This indicates the percentage of the compound that is labeled with the deuterium isotope at the specified positions. High isotopic purity is essential for minimizing interference from the unlabeled analog in tracer studies.

-

Solubility: Provides information on how to prepare solutions of the compound for experimental use.

-

Residual Solvents: Ensures that the levels of solvents used during the synthesis and purification process are below the safety limits defined by pharmacopeias.

Experimental Protocols for Quality Assessment

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of this compound.

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The time it takes for a compound to elute from the column is its retention time, which is characteristic of the compound under specific conditions. The area under the peak in the chromatogram is proportional to the concentration of the compound.

Typical Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used for polar compounds like amino acid derivatives.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the analyte absorbs, typically around 210 nm.

-

Sample Preparation: A known concentration of this compound is dissolved in the mobile phase or a compatible solvent.

-

Analysis: The sample is injected into the HPLC system. The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight and determining the isotopic enrichment of this compound.

Principle: MS measures the mass-to-charge ratio (m/z) of ions. The sample is ionized, and the resulting ions are separated based on their m/z and detected.

Typical Protocol:

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatograph (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is typically used for polar molecules.

-

Analysis:

-

Identity: The accurate mass of the molecular ion is measured and compared to the theoretical mass of this compound.

-

Isotopic Purity: The relative intensities of the ion peaks corresponding to the deuterated (d2), partially deuterated (d1), and unlabeled (d0) forms of N-Acetylornithine are measured. The isotopic purity is calculated from the ratio of the d2 peak area to the sum of all isotopic peak areas.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity and the position of the deuterium labels.

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing a unique fingerprint of the molecular structure.

Typical Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterium oxide (D₂O).

-

Experiments:

-

¹H NMR: Provides information about the hydrogen atoms in the molecule. The absence of signals at the positions where deuterium has been incorporated confirms successful labeling.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Analysis: The chemical shifts, coupling constants, and integration of the peaks in the NMR spectra are analyzed to confirm the structure of this compound.

Visualizing Key Processes

The following diagrams illustrate the analytical workflow for quality control and the biological pathway in which N-Acetylornithine is involved.

N-Acetylornithine is a key intermediate in the biosynthesis of arginine. The following diagram illustrates a simplified representation of this metabolic pathway.

Conclusion

The quality and purity of this compound are paramount for its effective use in research and development. A thorough understanding of the data presented in a Certificate of Analysis and the analytical methods used to generate that data is essential for ensuring the reliability and reproducibility of experimental results. This guide provides a foundational understanding for researchers, scientists, and drug development professionals working with this important stable isotope-labeled compound.

References

Storage and stability recommendations for N-Acetylornithine-d2 powder

An In-depth Technical Guide to the Storage and Stability of N-Acetylornithine-d2 Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive recommendations for the storage and handling of this compound powder to ensure its stability and integrity for research and development purposes. The information presented herein is crucial for maintaining the quality of the compound and obtaining reliable experimental results.

Introduction

This compound is a deuterated analog of N-Acetylornithine, an intermediate in the biosynthesis of arginine. Stable isotope-labeled compounds like this compound are valuable tools in metabolic research, pharmacokinetic studies, and as internal standards in mass spectrometry-based quantification. The deuterium labeling provides a distinct mass shift, allowing for precise tracking and measurement without altering the compound's fundamental chemical properties. However, proper storage and handling are paramount to prevent degradation and ensure the isotopic enrichment and chemical purity of the material.

Storage and Handling Recommendations

To maintain the long-term stability of this compound powder, the following storage conditions are recommended. These recommendations are based on information available for the non-deuterated analog and general guidelines for isotopically labeled compounds.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.

| Form | Storage Temperature | Duration | Additional Precautions |

| Powder | -20°C | Long-term | Store in a tightly sealed, light-resistant container. |

| Room Temperature | Short-term | Protect from light and moisture. | |

| Solution | -80°C | Up to 6 months | Protect from light; use appropriate solvent. |

| -20°C | Up to 1 month | Protect from light; use appropriate solvent. |

Stability Profile

While specific long-term stability data for this compound is not extensively published, the stability can be inferred from its non-deuterated counterpart and the general stability of deuterated compounds. Stable isotope labeling is not expected to significantly alter the chemical stability of the molecule under recommended storage conditions.

Potential Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the N-acetyl group. This reaction would yield ornithine-d2 and acetic acid. This hydrolysis can be catalyzed by acids, bases, or enzymes.

Other potential degradation mechanisms for amino acids, such as thermal decomposition, generally occur at elevated temperatures (typically above 185°C) and may involve deamination and decarboxylation[1][2].

Experimental Protocols

To assess the stability of this compound, a comprehensive stability study, including forced degradation, should be performed. The following protocols provide a framework for such studies.

Experimental Workflow for Stability Testing

The following diagram outlines a typical workflow for conducting a stability and forced degradation study.

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound powder

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

High-purity water

-

Acetonitrile, HPLC grade

-

Formic acid, LC-MS grade

-

Calibrated oven and pH meter

-

HPLC-MS system

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final HCl concentration of 0.1 M.

-

Incubate at 60°C for 24 hours.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M.

-

Incubate at room temperature for 24 hours.

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Incubate at room temperature for 24 hours, protected from light.

-

At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of this compound powder in a controlled temperature oven at 105°C for 48 hours.

-

At specified time points, remove a sample, allow it to cool to room temperature, dissolve in water, and analyze.

-

-

-

Control Samples: Maintain an unstressed stock solution at 4°C, protected from light, to serve as a control.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is recommended.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to resolve this compound from potential degradation products.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry System:

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Monitor the mass-to-charge ratio (m/z) for this compound and its potential degradation product, ornithine-d2.

-

This compound: [M+H]⁺

-

Ornithine-d2: [M+H]⁺

-

-

Data Acquisition: Full scan and/or selected ion monitoring (SIM).

-

Conclusion

The stability of this compound powder is critical for its effective use in research and development. By adhering to the recommended storage conditions of -20°C for long-term storage in a tightly sealed, light-resistant container, the integrity of the compound can be maintained. For solutions, storage at -80°C is recommended for up to 6 months. The provided experimental protocols for stability and forced degradation studies offer a robust framework for researchers to validate the stability of their material and to develop and validate stability-indicating analytical methods. Understanding the potential degradation pathways, primarily hydrolysis, allows for proactive measures to be taken to ensure the quality and reliability of this compound in experimental applications.

References

N-Acetylornithine-d2: A Technical Guide to Safe Handling and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of safety and handling precautions for N-Acetylornithine-d2. A specific Safety Data Sheet (SDS) for the deuterated form was not available at the time of publication. The information herein is largely based on the safety profile of the non-deuterated parent compound, N-Acetyl-L-ornithine, and general best practices for handling deuterated compounds. It is imperative to consult the supplier-specific SDS for this compound upon receipt and to conduct a thorough risk assessment before use. This guide is intended for research purposes only and not for human or therapeutic use.[1]

Introduction

This compound is a deuterated form of N-Acetylornithine, an intermediate in the biosynthesis of arginine.[2] The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based applications.[3] While deuteration does not alter the fundamental chemical properties of a molecule, it can affect its metabolic stability.[4] Understanding and implementing proper handling and storage procedures are critical to ensure the chemical and isotopic integrity of the compound, as well as the safety of laboratory personnel.[4]

Compound Identification and Properties

This section summarizes the key physical and chemical properties of N-Acetylornithine. The molecular weight has been adjusted for the d2 isotopic labeling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-acetamido-5-aminopentanoic acid-d2 | |

| Synonyms | N2-Acetyl-L-ornithine-d2, Ac-L-Orn-OH-d2 | |

| CAS Number | 6205-08-9 (unlabeled) | |

| Molecular Formula | C₇H₁₂D₂N₂O₃ | |

| Molecular Weight | ~176.21 g/mol | |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥95-98% | |

| Solubility | Soluble in water (may require sonication), sparingly soluble in aqueous acids and bases. Insoluble in DMSO. | |

| Boiling Point | 436.2°C at 760 mmHg (Predicted for unlabeled) | |

| Density | 1.171 g/cm³ (Predicted for unlabeled) |

Hazard Identification and Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available SDS for the parent compound, N-Acetyl-L-ornithine, does not list specific hazard classifications. However, as with any chemical of unknown toxicity, it should be handled with care.

Table 2: Toxicological Data Summary

| Metric | Value | Source(s) |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |

| Skin Corrosion/Irritation | No data available | |

| Serious Eye Damage/Irritation | No data available | |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available |

Given the lack of data, a conservative approach to handling is recommended, assuming the compound may be irritating to the eyes, skin, and respiratory tract.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict operational workflow is crucial for safety and to maintain the integrity of experiments. Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of dust.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| PPE Component | Specification | Purpose | Source(s) |

| Eye Protection | Chemical safety goggles or face shield. | To prevent eye contact with dust or splashes. | |

| Hand Protection | Nitrile or other chemical-resistant gloves. | To prevent skin contact. | |

| Body Protection | Laboratory coat. | To protect against accidental spills and contamination of personal clothing. | |

| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Recommended when handling fine powders or if dust generation is likely. |

General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in laboratory areas.

-

Wash hands thoroughly after handling.

-

Remove contaminated clothing and wash it before reuse.

Storage and Stability

Proper storage is critical to prevent chemical degradation and isotopic exchange. Deuterated compounds can be susceptible to hygroscopicity and isotopic dilution from atmospheric moisture.

Table 4: Recommended Storage Conditions

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Long-term: -20°CShort-term: 2-8°C | To minimize degradation and maintain chemical stability. | |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Argon or Nitrogen). | To prevent moisture absorption and H-D isotopic exchange. | |

| Container | Tightly sealed, opaque vials (e.g., amber glass). | To protect from moisture and light. | |

| Incompatibilities | Strong oxidizing agents. | To prevent hazardous reactions. |

Stability Note: The stability of N-Acetyl-L-ornithine is stated as ≥ 4 years when stored at -20°C. Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, avoid generating dust.

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, gently sweep the solid material into a designated, labeled waste container.

-

Clean the spill area with a damp cloth.

-

Prevent the material from entering drains or waterways.

First Aid Measures

Table 5: First Aid Procedures

| Exposure Route | Procedure | Source(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. | |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists. | |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. |

Disposal Considerations

The disposal of this compound should be carried out in accordance with institutional guidelines and local, state, and federal regulations.

-

Waste Identification: Collect waste this compound in a clearly labeled, sealed, and compatible waste container.

-

Small Quantities: For small research quantities, the compound can typically be disposed of as solid chemical waste.

-

Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should be placed in the same solid chemical waste container.

-

Consult EHS: For larger quantities or specific instructions, consult your institution's Environmental Health and Safety (EHS) department.

Experimental Protocols and Workflows

No specific experimental protocols for the use of this compound were found in the reviewed literature. Researchers should develop and validate their own protocols based on the intended application, such as metabolic flux analysis or pharmacokinetic studies. Below is a generalized workflow for the safe handling of the compound in a laboratory setting.

Caption: General workflow for safely handling this compound.

This logical flow diagram illustrates the critical steps for handling this compound, from initial preparation and donning of PPE to the final stages of cleanup, waste disposal, and proper storage of the remaining compound. Each step is designed to minimize exposure and maintain the integrity of the material.

References

Methodological & Application

Application Note: Quantification of N-Acetylornithine in Biological Matrices using N-Acetylornithine-d2 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetylornithine is a key intermediate in the metabolic pathways of arginine and proline.[1] Its accurate quantification in biological matrices is crucial for understanding various physiological and pathological processes. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the reliable quantification of N-Acetylornithine, employing its stable isotope-labeled counterpart, N-Acetylornithine-d2, as an internal standard. The use of a deuterated internal standard is critical for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[2]

Metabolic Pathway of N-Acetylornithine

N-Acetylornithine is involved in the biosynthesis and degradation of ornithine, a precursor for polyamines and arginine. Understanding its position in metabolic pathways is essential for interpreting the quantitative results.

Experimental Protocols

Materials and Reagents

-

N-Acetylornithine (Analyte)

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS Grade)

-

Methanol (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ammonium Formate

-

Ultrapure Water

-

Biological Matrix (e.g., Plasma, Serum, Tissue Homogenate)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetylornithine and this compound in methanol.

-

Working Standard Solutions: Serially dilute the N-Acetylornithine primary stock solution with 50% methanol to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol.

Sample Preparation Workflow

The following workflow outlines the steps for extracting N-Acetylornithine from a biological matrix.

LC-MS/MS Method

A Hydrophilic Interaction Chromatography (HILIC) method is recommended for the separation of polar compounds like N-Acetylornithine.[3]

Table 1: LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | HILIC Column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | 90% Acetonitrile in Water with 10 mM Ammonium Formate and 0.1% Formic Acid |

| Gradient | 0-1 min: 95% B, 1-5 min: 95-50% B, 5-5.1 min: 50-95% B, 5.1-8 min: 95% B |

| Flow Rate | 0.4 mL/min |